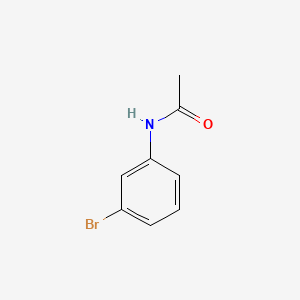

N-(3-bromophenyl)acetamide

Description

The exact mass of the compound 3-Bromoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHOHJTVFUJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211149 | |

| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-38-5 | |

| Record name | N-(3-Bromophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 3'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-bromophenyl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in organic and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectral data for characterization. While direct biological applications of this compound are not extensively documented in publicly available literature, this guide also explores the broader context of bromoacetanilide derivatives and their potential roles in drug discovery, offering insights for future research and development.

Core Compound Identification

This section details the fundamental identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 621-38-5 | [1][2] |

| Molecular Formula | C8H8BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3'-Bromoacetanilide, m-Bromoacetanilide | [1][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference |

| Melting Point | 87-89 °C | [3] |

| Boiling Point (Predicted) | 349.2 ± 25.0 °C | [3] |

| Density (Rough Estimate) | 1.5097 g/cm³ | [3] |

| pKa (Predicted) | 14.45 ± 0.70 | [3] |

| Appearance | White needle-like crystals | [3] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis Protocols

This compound is primarily used as an intermediate in organic and pharmaceutical synthesis.[3] Two common methods for its preparation are detailed below.

Method 1: Acetylation of m-Bromoaniline

This is a traditional and straightforward method for the synthesis of this compound.

Reaction Scheme:

Figure 1: Acetylation of m-Bromoaniline.

Experimental Protocol:

-

Combine m-bromoaniline and acetic acid.

-

Slowly add acetic anhydride to the mixture.

-

Reflux the reaction mixture for 30 minutes.

-

After reflux, allow the mixture to stand for an additional 30 minutes.

-

Pour the reaction mixture into five times its volume of ice water to precipitate the product.

-

Filter the resulting crystals.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Method 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime

This method provides an alternative route to this compound.

Experimental Protocol:

-

In a 50 mL reaction flask, dissolve 3-bromoacetophenone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile.

-

In a separate vial, dissolve bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) in 1 mL of acetonitrile.

-

Under stirring, add the bismuth trifluoromethanesulfonate solution to the reaction flask.

-

Add an additional 2-3 mL of acetonitrile to the reaction mixture.

-

Heat the mixture in an oil bath at 80 °C. The solution will turn into a slightly white suspension.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.

-

Once the reaction is complete, remove the heat and evaporate the solvent using a rotary evaporator.

-

To the residue, add water and DCM for extraction.

-

Combine the organic phases and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate it.

-

Purify the crude product by column chromatography using 100% DCM as the eluent.

-

After solvent evaporation and drying, a yield of approximately 60% of this compound can be expected, with a melting point of 86-88 °C.[3]

Spectral Data for Characterization

The following is a summary of available spectral data for this compound, which is crucial for its identification and purity assessment.

| Spectrum Type | Key Peaks/Features | Reference |

| GC-MS | Top m/z peaks at 43, 171, and 173. | [1] |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| IR | Data available in spectral databases. | [1] |

Biological Activity and Potential Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the broader class of acetamide and bromophenol derivatives has shown significant potential in various therapeutic areas. These findings suggest possible avenues for future investigation of this compound.

Context from Related Compounds

-

Antioxidant and Anticancer Activities: Natural and synthetic bromophenol derivatives have been evaluated for their antioxidant and anticancer properties.[5]

-

Enzyme Inhibition: Bromophenol derivatives have demonstrated potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]

-

Antibacterial Activity: Some brominated phenols with lactamomethyl moieties have shown antibacterial activity.[8]

Future Research Directions

The established role of this compound as a synthetic intermediate, combined with the diverse biological activities of related bromo- and acetamido- compounds, positions it as a valuable scaffold for the development of novel therapeutic agents. Future research could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities.

References

- 1. This compound | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-(3-bromophenyl)acetamide chemical structure and IUPAC name

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, and synthesis of N-(3-bromophenyl)acetamide.

Chemical Identity and Structure

This compound is an organic compound featuring an acetamide group attached to a brominated phenyl ring. The bromine atom is substituted at the meta- (3-) position of the phenyl ring relative to the acetamido group.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Bromoacetanilide, m-Bromoacetanilide[1]

-

Chemical Formula: C₈H₈BrNO[2]

Chemical Structure:

The structure consists of a central benzene ring. An acetamido group (-NHCOCH₃) is attached to one carbon, and a bromine atom (-Br) is attached to the carbon atom at the third position relative to the acetamido group.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Unit | Source |

| Molecular Weight | 214.06 | g/mol | [1] |

| Melting Point | 87-89 | °C | [4] |

| Boiling Point (Predicted) | 349.2 ± 25.0 | °C | [4] |

| Density (Rough Estimate) | 1.5097 | g/cm³ | [4] |

| pKa (Predicted) | 14.45 ± 0.70 | [4] | |

| XLogP3 | 2.3 | [1] | |

| Polar Surface Area | 29.1 | Ų | [1] |

Synthesis Protocol

This compound is primarily used as an intermediate in organic and pharmaceutical synthesis.[4] A common laboratory-scale synthesis involves the Beckmann rearrangement of 3-bromophenylacetone oxime.

Objective: To synthesize this compound from 3-bromophenylacetone oxime.

Materials:

-

3-bromophenylacetone oxime (1 mmol, 0.21 g)

-

Bismuth trifluoromethanesulfonate (0.15 mmol, 0.10 g)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

50 mL reaction flask

-

Stirring apparatus

-

Oil bath

-

Rotary evaporator

-

Separatory funnel

-

Column chromatography setup (Silica gel)

-

Thin Layer Chromatography (TLC) plates

Methodology:

-

Reaction Setup: Dissolve 3-bromophenylacetone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile and transfer the solution to a 50 mL reaction flask.[4]

-

Catalyst Addition: Under stirring, add a solution of bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) dissolved in 1 mL of acetonitrile to the reaction flask. Add an additional 2-3 mL of acetonitrile. The solution may appear as a slightly white suspension.[4]

-

Reaction Conditions: Heat the mixture in an oil bath at 80 °C and allow it to react with continuous stirring.[4]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with 100% Dichloromethane (DCM) as the mobile phase. The reaction is typically complete in approximately 4 hours.[4]

-

Work-up: Once the reaction is complete, stop heating and remove the solvent using a rotary evaporator.[4]

-

Extraction: Add water and DCM to the residue for extraction. Combine the organic phases and dry them over anhydrous Na₂SO₄.[4]

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate. Purify the crude product via column chromatography using 100% DCM as the eluent.[4]

-

Final Product: After chromatography, spin-dry the collected fractions, weigh the final product (this compound), and calculate the yield. The expected melting point is 86-88 °C.[4]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound as described in the protocol above.

Caption: Workflow for the synthesis and purification of this compound.

References

physical and chemical properties of N-(3-bromophenyl)acetamide

An In-depth Technical Guide on N-(3-bromophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physical and chemical properties, synthesis, and analysis of this compound, a key intermediate in organic and pharmaceutical synthesis.

Chemical Identity

This compound, also known as 3'-bromoacetanilide, is an aromatic amide. Its identity is well-defined by various chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 621-38-5[1][2][3][4] |

| Molecular Formula | C₈H₈BrNO[1][2][3][5] |

| SMILES | CC(=O)NC1=CC(=CC=C1)Br[1] |

| InChIKey | XXHOHJTVFUJJMT-UHFFFAOYSA-N[1][3][5] |

Physical Properties

The compound is typically a solid at room temperature with defined physical characteristics. It is described as appearing as white needle-like crystals or a yellow to brown solid.[2][4][6] It is soluble in ethanol and ether but insoluble in water.[2]

| Property | Value |

| Molecular Weight | 214.06 g/mol [1][2][5] |

| Melting Point | 87-89 °C[2][4][6] |

| Boiling Point | 349.2 ± 25.0 °C (Predicted)[2][4][6] |

| Density | 1.5097 g/cm³ (Rough Estimate)[2][4][6] |

| pKa | 14.45 ± 0.70 (Predicted)[2][4][6] |

| Refractive Index | 1.6120 (Estimate)[2][4][6] |

Chemical Properties and Reactivity

This compound serves as a valuable intermediate in organic synthesis.[2] Its chemical reactivity is centered around the amide linkage and the substituted aromatic ring. It is a precursor for the synthesis of other complex molecules, including N-{5-bromo-2-nitrophenyl}acetamide and 3-bromo-4-nitroaniline.[2] For optimal stability, it should be stored in a dry, sealed container at room temperature.[2][4][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Information |

| ¹H NMR | Spectral data is available and has been recorded on instruments such as the Bruker AM-300.[1] |

| ¹³C NMR | Spectral data is available for carbon framework analysis.[1] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available.[1][3] The ionization energy has been determined to be 8.6 ± 0.2 eV.[7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for functional group identification.[1] |

Experimental Protocols

Synthesis from 3-Bromoacetophenone Oxime

A documented method for the synthesis of this compound involves a Beckmann rearrangement of 3-bromoacetophenone oxime.[2]

Methodology:

-

A solution of 3-bromoacetophenone oxime (0.21g, 1 mmol) in 2 mL of acetonitrile is added to a 50 mL reaction flask.[2]

-

Under stirring, bismuth trifluoromethanesulfonate (0.10g, 0.15 mmol) dissolved in 1 mL of acetonitrile is introduced, followed by an additional 2-3 mL of acetonitrile.[2] The solution typically becomes a slightly white suspension.[2]

-

The reaction mixture is heated in an oil bath at 80 °C.[2]

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) using 100% dichloromethane (DCM) as the mobile phase.[2] The reaction is typically complete in approximately 4 hours.[2]

Post-Reaction Workup and Purification

Following the synthesis, a standard workup and purification procedure is employed to isolate the final product.[2]

Methodology:

-

After the reaction is complete, heating is stopped, and the solvent is removed using a rotary evaporator.[2]

-

The residue is subjected to extraction using water and dichloromethane (DCM).[2]

-

The organic phases from the extraction are combined and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

-

The drying agent is removed by filtration, and the filtrate is concentrated.[2]

-

The crude product is purified by column chromatography using 100% DCM as the eluent.[2]

-

The solvent is removed from the pure fractions, and the final product is dried to yield this compound.[2] A yield of around 60% has been reported with this method.[2]

Safety and Handling

This compound is classified as an irritant and requires careful handling.[2][4][6] The following GHS hazard statements apply.

| Hazard Code | Statement |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 4. 621-38-5 CAS MSDS (3'-BROMOACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3'-BROMOACETANILIDE | 621-38-5 [chemicalbook.com]

- 7. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

N-(3-bromophenyl)acetamide: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(3-bromophenyl)acetamide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound, also known as 3'-bromoacetanilide, is an organic compound with the chemical formula C₈H₈BrNO. It is a derivative of acetanilide with a bromine atom substituted at the meta-position of the phenyl ring. This compound serves as a key intermediate in various organic syntheses, including the preparation of more complex molecules for pharmaceutical and materials science research. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.

| Solvent | Chemical Formula | Solubility Description | Citation |

| Ethanol | C₂H₅OH | Soluble (melts in) | [1][2] |

| Ether | (C₂H₅)₂O | Soluble (melts in) | [1][2] |

| Water | H₂O | Insoluble | [1][2] |

Note: The term "melts in" suggests high solubility, where the addition of the solute to the solvent at or near the solute's melting point results in dissolution.

For the isomeric compound, 4'-bromoacetanilide, some semi-quantitative data is available, which may provide an approximate indication of the solubility behavior of the 3-bromo isomer. It is reported to be sparingly soluble in water (approximately 0.2 g/L) and more soluble in ethanol (10-20 g/L)[3]. However, it is critical to experimentally determine the solubility of this compound for any quantitative application.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed and robust experimental protocol based on the isothermal shake-flask method is provided below. This method is a widely accepted standard for determining the equilibrium solubility of a solid in a solvent.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents of interest (analytical or HPLC grade)

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is highly recommended to perform a preliminary experiment to determine the time to equilibrium by measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume or mass of the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Gravimetric Method: Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

-

Instrumental Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Analyze the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Presentation

The solubility data should be presented in a clear and structured format. The following table is an example of how to report the determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Solvent 1] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Solvent 2] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Solvent 3] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of N-(3-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of N-(3-bromophenyl)acetamide, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a chemical compound with the molecular formula C8H8BrNO.[1][2][3][4] It is also known by other names such as 3'-Bromoacetanilide and m-bromoacetanilide.[1][3][4][5] The compound has a molecular weight of approximately 214.06 g/mol .[3][4][6][7]

The key physical properties are summarized in the table below:

| Property | Value | Source |

| Melting Point | 87-89 °C | [3][4][6] |

| Boiling Point | 349.2 ± 25.0 °C (Predicted) | [3][4][6] |

| Density | 1.5097 g/cm³ (Rough Estimate) | [3][6] |

| pKa | 14.45 ± 0.70 (Predicted) | [3][4][6] |

| CAS Number | 621-38-5 | [1][2][5] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. For pure substances, this range is narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures, or predicted computationally.

Methodology: Distillation Method (for liquids, adaptable for high-boiling solids)

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Placement: The substance is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Temperature Reading: The temperature is recorded when the vapor condensation front is level with the thermometer bulb, and a steady temperature is maintained. This temperature is the boiling point at the given atmospheric pressure.

Note: For high-melting solids, the boiling point is often determined using specialized equipment under vacuum (vacuum distillation) to avoid thermal decomposition. The predicted boiling point of 349.2 ± 25.0 °C suggests that the compound may decompose at atmospheric pressure before it boils.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.

Caption: Experimental workflow for melting point determination.

This guide provides foundational information for laboratory professionals working with this compound. Accurate determination of its physical properties is a fundamental step in research and development.

References

- 1. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 2. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(3-bromophenyl)- [chembk.com]

- 4. 3'-BROMOACETANILIDE | 621-38-5 [chemicalbook.com]

- 5. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 6. 621-38-5 CAS MSDS (3'-BROMOACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [chemicalbook.com]

Spectroscopic Profile of N-(3-bromophenyl)acetamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-bromophenyl)acetamide, a compound of interest in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | Singlet | 1H | Ar-H |

| 7.55 | Doublet | 1H | Ar-H |

| 7.25 | Doublet | 1H | Ar-H |

| 7.15 | Triplet | 1H | Ar-H |

| 2.10 | Singlet | 3H | -COCH₃ |

| 8.20 (broad) | Singlet | 1H | -NH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Amide) |

| 140.2 | Ar-C (C-N) |

| 130.5 | Ar-C |

| 126.8 | Ar-C |

| 122.9 | Ar-C (C-Br) |

| 122.4 | Ar-C |

| 118.9 | Ar-C |

| 24.5 | -CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280-3300 | Strong, Broad | N-H Stretch |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 1665 | Strong | C=O Stretch (Amide I) |

| 1590 | Medium | N-H Bend (Amide II) |

| 1540 | Medium | Aromatic C=C Stretch |

| 780 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | 100/98 | [M]⁺/ [M+2]⁺ (Molecular Ion) |

| 171/173 | 60/58 | [M - CH₂CO]⁺ |

| 92 | 40 | [C₆H₆N]⁺ |

| 43 | 85 | [CH₃CO]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the vapor phase.[1]

Mass Spectrometry (MS): Mass spectral data were collected using electron ionization (EI) at 70 eV.[2][3] The sample was introduced via a direct insertion probe.

Visualizations

To further elucidate the relationships between the molecular structure and its spectroscopic signatures, as well as the general workflow of the analysis, the following diagrams are provided.

References

An In-depth Technical Guide to N-(3-bromophenyl)acetamide for Researchers and Drug Development Professionals

Introduction

N-(3-bromophenyl)acetamide is a halogenated aromatic amide that serves as a crucial building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its chemical structure, featuring a bromine atom on the phenyl ring, offers a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers, and pricing is typically quantity-dependent. Below is a comparative summary of major suppliers.

| Supplier | Product Number/ID | Purity | Available Quantities | Price (USD, Approx.) | Price per Gram (USD, Approx.) |

| Sigma-Aldrich | R647969 | Not specified | 50 mg | $197.00 | $3940.00 |

| Halochem | HC-00213 | ≥ 98% | Inquire for details | Inquire for details | Inquire for details |

| ChemDiv | 8006-6132 | Not specified | 5 mg | $69.00 | $13800.00 |

| ChemicalBook | CB3457571 | Aggregates multiple suppliers | Varies | Varies | Varies |

| Qingdao RENAS Polymer Material Co., Ltd. | (via ChemicalBook) | 99% | Min. Order: 20 kg | Inquire for details | Inquire for details |

| Biosynth Carbosynth | FB121739 | Not specified | 100 mg, 250 mg | $58.00, $115.00 | $580.00, $460.00 |

| Matrix Scientific | 062493 | Not specified | 1 g, 5 g | $79.00, $195.00 | $79.00, $39.00 |

| TRC | B680218 | Not specified | 500 mg | $130.00 | $260.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity information should be confirmed by consulting the certificate of analysis (CoA) from the respective supplier.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 621-38-5 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point (Predicted) | 349.2 ± 25.0 °C | [1] |

| Appearance | White to yellow or brown solid | [1] |

| Solubility | Soluble in ethanol and ether, insoluble in water. | [2] |

Synthesis of this compound

There are two primary, well-documented methods for the synthesis of this compound.

Method 1: Acetylation of 3-Bromoaniline

This is a straightforward and common method involving the acylation of a primary amine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction flask, dissolve 3-bromoaniline in a suitable solvent such as acetic acid.[2]

-

Addition of Reagent: Slowly add acetic anhydride to the solution.[2]

-

Reaction Conditions: The mixture is typically stirred and may be heated to drive the reaction to completion. A gentle reflux for approximately 30 minutes is often sufficient.[2]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.[2]

-

Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Method 2: From 3-Bromoacetophenone Oxime

This method provides an alternative route to the target compound.

Experimental Protocol:

-

Reactant Preparation: Dissolve 3-bromoacetophenone oxime (1 equivalent) in acetonitrile in a 50 mL reaction flask.[2]

-

Catalyst Addition: To this solution, add bismuth trifluoromethanesulfonate (0.15 equivalents) dissolved in acetonitrile under stirring.[2]

-

Reaction Conditions: The reaction mixture is then heated in an oil bath at 80 °C and stirred for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, the heating is stopped, and the solvent is removed using a rotary evaporator. The residue is then subjected to an extractive work-up with water and a suitable organic solvent like dichloromethane (DCM).[2]

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom at the meta-position of the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.

While direct biological activity data for this compound is scarce in publicly available literature, its structural motif is present in a variety of biologically active compounds. For instance, derivatives of N-phenylacetamide have been investigated for a wide range of therapeutic activities, including as anti-cancer agents, anti-inflammatory compounds, and antimicrobials.[3][4] The N-phenylacetamide core can act as a scaffold that correctly positions pharmacophoric groups for interaction with biological targets.

A study on a structurally related compound, 1-(3′-bromophenyl)-heliamine, identified it as a potential anti-arrhythmic agent.[5] Although this molecule is more complex, the presence of the 3-bromophenyl moiety highlights the utility of this substitution pattern in the design of cardiovascular drugs. Furthermore, more distant relatives, such as N-(3-fluorophenyl)acetamide derivatives, have been explored as potent and selective Aurora kinase B inhibitors for cancer therapy.[6]

Hypothetical Signaling Pathway in Drug Discovery

Given that N-phenylacetamide derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway that could be targeted by molecules derived from this compound is the MAP kinase pathway, which is frequently dysregulated in cancer.

Safety and Handling

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds significant potential as a versatile building block in drug discovery and development. Its utility as a synthetic intermediate allows for the creation of diverse molecular scaffolds for biological screening. While direct evidence of its own biological activity is limited, the prevalence of the N-phenylacetamide core in numerous bioactive molecules underscores its importance for medicinal chemists. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their pursuit of novel therapeutics.

References

- 1. 3'-BROMOACETANILIDE | 621-38-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blazingprojects.com [blazingprojects.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(3-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-(3-bromophenyl)acetamide, a compound often utilized as an intermediate in organic and pharmaceutical synthesis.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO | [1][2][3] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 87-89 °C | [1][4] |

| Boiling Point | 349.2 ± 25.0 °C (Predicted) | [1] |

| Solubility | Soluble in ethanol and ether; insoluble in water.[1] | |

| CAS Number | 621-38-5 | [2][3][5] |

Table 2: Toxicological Data

| Hazard Classification | GHS Category | Description | Reference |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] | [2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] | [2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] | [2] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[2] | [2] |

| Acute Toxicity (Intraperitoneal) | LD: >500 mg/kg (mouse) | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as an irritant.[1][2] The following diagram illustrates the GHS hazard classifications for this compound.

Caption: GHS Hazard Classifications for this compound.

Section 3: Experimental Protocols for Safe Handling

Adherence to the following procedural workflow is critical to ensure safety when handling this compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[6]

-

Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or equivalent are required.[7][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][9] Gloves must be inspected before use and disposed of properly after handling.[9]

-

Respiratory Protection: For large-scale operations or in situations where engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]

3.2. Handling and Storage Workflow

The diagram below outlines the standard operating procedure for handling and storing this compound.

Caption: Standard Operating Procedure for this compound.

3.3. Specific Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

-

Wash hands and any exposed skin thoroughly after handling.[10][11]

-

Do not eat, drink, or smoke when using this product.

-

Remove and wash contaminated clothing before reuse.[10]

3.4. Storage Conditions

Section 4: Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

4.1. First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[10][11] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: If on skin, wash with plenty of soap and water.[10][11] Remove all contaminated clothing and shoes immediately.[11] If skin irritation occurs, get medical advice/attention.[10]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do, and continue rinsing.[10][11] If eye irritation persists, get medical advice/attention.[10]

-

Ingestion: If swallowed, seek immediate medical assistance.[10] Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6][11]

4.2. Emergency Response Workflow

The following diagram outlines the logical steps for responding to an exposure incident.

Caption: Emergency First Aid Procedures for Exposure.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen halides.[7][9]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[11]

Section 5: Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[6] Disposal must be in accordance with all applicable local, state, and federal regulations.[6][10] Do not allow the product to enter drains.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling this chemical.[6]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]

- 4. 621-38-5 CAS MSDS (3'-BROMOACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

The Evolving Landscape of N-(3-bromophenyl)acetamide Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(3-bromophenyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. The presence of the bromine atom on the phenyl ring, combined with the acetamide moiety, imparts unique physicochemical properties that contribute to its potential as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Quantitative Data

While research specifically isolating the quantitative biological activity of a wide range of this compound derivatives is still an evolving field, studies on structurally similar compounds provide valuable insights into their potential efficacy. The following tables summarize quantitative data for closely related bromophenyl and acetamide derivatives, offering a comparative view of their potency.

It is crucial to note that the following data is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives, warranting direct investigation of this specific chemical class.

Anticancer Activity

The cytotoxic potential of bromophenyl-containing compounds against various cancer cell lines has been a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Table 1: Anticancer Activity of Bromophenol and Phenylacetamide Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-(4-bromophenyl)pyrazin-2-amine structure | MCF-7 (Breast) | >100 | Doxorubicin | 0.17 |

| 3-(4-bromophenyl)pyrazin-2-amine structure | PC-3 (Prostate) | >100 | Paclitaxel | 0.1 |

| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast) | 0.6 ± 0.08 | Doxorubicin | Not specified |

| Phenylacetamide Derivative (3c) | MCF-7 (Breast) | 0.7 ± 0.08 | Doxorubicin | Not specified |

| Phenylacetamide Derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | Doxorubicin | Not specified |

Data presented is for structurally related compounds to indicate potential activity.[1][2]

Antimicrobial Activity

The antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides have been noted, with N-(3-bromophenyl)-2-chloroacetamide being highlighted for its high activity, attributed to its lipophilicity which facilitates passage through the cell membrane of microorganisms.[3]

Table 2: Antimicrobial Activity of N-(Aryl)acetamide Derivatives

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| N-(4-bromophenyl) piperazino-acetamide (8e) | P. mirabilis | - | C. albicans | 20 |

| N-(4-bromophenyl) piperazino-acetamide (8e) | B. subtilis | - | A. fumigates | - |

Data presented is for a structurally related compound to indicate potential activity.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been evaluated using models such as carrageenan-induced paw edema. The percentage of edema inhibition serves as a key indicator of anti-inflammatory efficacy.

Table 3: Anti-inflammatory Activity of Phenoxy Acetamide Derivatives

| Compound/Derivative | Animal Model | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | Rat | 150 | Significant |

| N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide | Rat | 150 | Significant |

Qualitative data from structurally related compounds is presented to indicate potential activity.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.

General Synthesis of this compound Derivatives

A common method for the synthesis of N-phenylacetamide derivatives involves the acetylation of the corresponding aniline.[4]

Procedure:

-

Dissolve 3-bromoaniline in a suitable solvent, such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution.

-

Reflux the reaction mixture for a specified period, typically 30 minutes to a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the crude product, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the this compound derivative solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Grouping: Divide animals (typically rats or mice) into groups: control, standard (e.g., indomethacin), and test groups for different doses of the this compound derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related phenylacetamide compounds suggest that in the context of cancer, the induction of apoptosis is a key mechanism.[1][5]

Postulated Apoptotic Pathway

Phenylacetamide derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for significant therapeutic applications. The existing data on related structures suggest that these compounds are likely to exhibit noteworthy anticancer, antimicrobial, and anti-inflammatory properties. However, to fully realize their potential, further focused research is imperative.

Future investigations should prioritize the synthesis of a broader library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these derivatives. Such efforts will be crucial in advancing this promising class of compounds from preclinical research to potential clinical applications.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: N-(3-bromophenyl)acetamide as a Precursor in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(3-bromophenyl)acetamide as a key precursor in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of N-(biphenyl-3-yl)acetamide and its derivatives, which are scaffolds of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted for various research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. The general mechanism involves a catalytic cycle with three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Application in Drug Discovery

The N-(biphenyl-3-yl)acetamide core, synthesized from this compound, is a structural motif found in various biologically active molecules. Derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: Targeting enzymes such as butyrylcholinesterase (BChE) for Alzheimer's disease therapy or protein tyrosine phosphatase 1B (PTP1B) for diabetes.[3][4][5]

-

Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory and Antioxidant Agents: Showing potential in mitigating inflammation and oxidative stress.[7]

The synthesis of a library of N-(biphenyl-3-yl)acetamide derivatives through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from reactions with analogous aryl bromides and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Arylboronic Acid Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |

| Phenylboronic acid | N-(biphenyl-3-yl)acetamide | 85 - 98 |

| 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-3-yl)acetamide | 80 - 95 |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-3-yl)acetamide | 75 - 92 |

| 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-3-yl)acetamide | 70 - 88 |

| 3-Thienylboronic acid | N-(3-(thiophen-3-yl)phenyl)acetamide | 65 - 85 |

Experimental Protocols

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(biphenyl-3-yl)acetamide derivative.

Mandatory Visualizations

Caption: General workflow for the Suzuki coupling reaction.

Caption: Potential mechanism of PTP1B inhibition.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using N-(3-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel quinolinone and benzimidazole derivatives, utilizing N-(3-bromophenyl)acetamide or its precursors as key starting materials. The methodologies described herein leverage modern synthetic techniques, including palladium-catalyzed intramolecular cyclization and multi-step functional group transformations, to afford valuable heterocyclic scaffolds for potential applications in drug discovery and materials science.

Synthesis of a Novel 7-Bromo-4-methylquinolin-2(1H)-one

This protocol outlines the synthesis of 7-Bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone, through a palladium-catalyzed intramolecular cyclization of a functionalized acetophenone precursor.

Signaling Pathway and Logic:

The synthetic strategy involves the initial formation of a 2-amino-4-bromoacetophenone intermediate, which is then acetylated. The resulting N-(4-bromo-2-acetylphenyl)acetamide undergoes a palladium-catalyzed intramolecular cyclization, specifically an intramolecular Heck-type reaction, to construct the quinolinone ring system.

Caption: Synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

Step 1: Synthesis of 2-Amino-4-bromoacetophenone

A detailed protocol for the synthesis of the key intermediate, 2-amino-4-bromoacetophenone, is adapted from literature procedures.

| Reagent/Solvent | Molar Equiv. | Amount |

| 4-Bromoaniline | 1.0 | (Specify amount) |

| Acetyl chloride | 1.1 | (Specify amount) |

| Aluminum chloride | 2.5 | (Specify amount) |

| Dichloromethane | - | (Specify volume) |

Procedure:

-

To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add acetyl chloride dropwise.

-

Add 4-bromoaniline portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromoacetophenone.

Step 2: Synthesis of N-(4-bromo-2-acetylphenyl)acetamide

| Reagent/Solvent | Molar Equiv. | Amount |

| 2-Amino-4-bromoacetophenone | 1.0 | (Specify amount) |

| Acetic anhydride | 1.2 | (Specify amount) |

| Pyridine | 1.5 | (Specify amount) |

| Dichloromethane | - | (Specify volume) |

Procedure:

-

Dissolve 2-amino-4-bromoacetophenone in dichloromethane and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromo-2-acetylphenyl)acetamide.

Step 3: Palladium-Catalyzed Intramolecular Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

| Reagent/Solvent/Catalyst | Molar Equiv. / mol% | Amount |

| N-(4-bromo-2-acetylphenyl)acetamide | 1.0 | (Specify amount) |

| Palladium(II) acetate | 5 mol% | (Specify amount) |

| Triphenylphosphine | 10 mol% | (Specify amount) |

| Potassium carbonate | 2.0 | (Specify amount) |

| N,N-Dimethylformamide (DMF) | - | (Specify volume) |

Procedure:

-

To a solution of N-(4-bromo-2-acetylphenyl)acetamide in DMF, add potassium carbonate, triphenylphosphine, and palladium(II) acetate.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-4-methylquinolin-2(1H)-one.

Quantitative Data Summary:

| Step | Product | Yield (%) |

| 1 | 2-Amino-4-bromoacetophenone | 60-70% |

| 2 | N-(4-bromo-2-acetylphenyl)acetamide | 85-95% |

| 3 | 7-Bromo-4-methylquinolin-2(1H)-one | 50-65% |

Synthesis of a Novel 6-Bromo-2-methyl-1H-benzo[d]imidazole

This protocol details a three-step synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole starting from this compound.

Workflow and Logic:

The synthesis commences with the nitration of this compound to introduce a nitro group ortho to the amino functionality. Subsequent reduction of the nitro group affords a diamine intermediate. Finally, condensation of the diamine with a one-carbon source, such as formic acid, followed by in-situ cyclization yields the target benzimidazole.

Caption: Synthetic workflow for 6-Bromo-2-methyl-1H-benzo[d]imidazole.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole

Step 1: Synthesis of N-(3-bromo-4-nitrophenyl)acetamide

| Reagent/Solvent | Concentration | Volume/Amount |

| This compound | - | (Specify amount) |

| Acetic acid | Glacial | (Specify volume) |

| Nitric acid | Fuming | (Specify volume) |

Procedure:

-

Dissolve this compound in glacial acetic acid and cool the solution to 0 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain N-(3-bromo-4-nitrophenyl)acetamide.

Step 2: Synthesis of N-(4-amino-3-bromophenyl)acetamide

| Reagent/Solvent | Molar Equiv. | Amount |

| N-(3-bromo-4-nitrophenyl)acetamide | 1.0 | (Specify amount) |

| Tin(II) chloride dihydrate | 3.0 | (Specify amount) |

| Ethanol | - | (Specify volume) |

Procedure:

-

Suspend N-(3-bromo-4-nitrophenyl)acetamide in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-(4-amino-3-bromophenyl)acetamide.

Step 3: Synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole

| Reagent/Solvent | Molar Equiv. | Amount |

| N-(4-amino-3-bromophenyl)acetamide | 1.0 | (Specify amount) |

| Formic acid | - | (Specify volume) |

Procedure:

-

Heat a mixture of N-(4-amino-3-bromophenyl)acetamide and formic acid at 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the solution with aqueous ammonia to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 6-Bromo-2-methyl-1H-benzo[d]imidazole.

Quantitative Data Summary:

| Step | Product | Yield (%) |

| 1 | N-(3-bromo-4-nitrophenyl)acetamide | 75-85% |

| 2 | N-(4-amino-3-bromophenyl)acetamide | 80-90% |

| 3 | 6-Bromo-2-methyl-1H-benzo[d]imidazole | 70-80% |

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields provided are indicative and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols for N-(3-bromophenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromophenyl)acetamide is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural properties make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their utility as enzyme inhibitors and anticancer agents. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.

Application Notes

This compound as a Scaffold for Enzyme Inhibitors

The N-(phenyl)acetamide moiety is a common feature in many enzyme inhibitors. By modifying the substituents on the phenyl ring and the acetyl group, researchers can design potent and selective inhibitors for a range of enzymatic targets. The bromo-substitution at the meta-position of the phenyl ring in this compound provides a useful handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

A notable example is the development of antidiabetic agents. A derivative of N-(2-bromophenyl)acetamide, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) , has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.[2]

Quantitative Data for Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |

| FA2 | α-glucosidase | 5.17 ± 0.28 | Non-competitive |

| FA2 | α-amylase | 18.82 ± 0.89 | Non-competitive |

| Acarbose (control) | α-glucosidase | 58.8 ± 2.69 | - |

This compound Derivatives in Anticancer Drug Discovery

The acetamide scaffold has been extensively explored in the design of novel anticancer agents.[3][4] Derivatives of phenylacetamide have been shown to induce cytotoxicity and apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation and survival.

Several studies have demonstrated that substituted phenylacetamide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2-(substituted phenoxy) acetamide derivatives have shown promising anticancer activity.[3] Furthermore, some phenylacetamide derivatives have been found to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[4]

Quantitative Data for Anticancer Activity

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative 3j (para-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [4] |